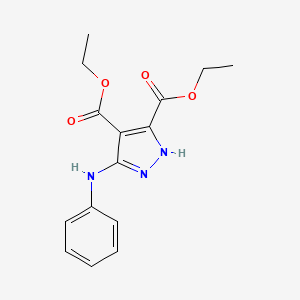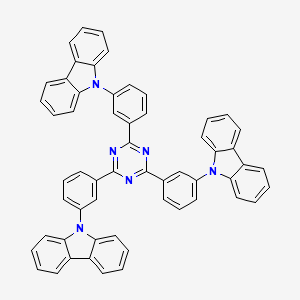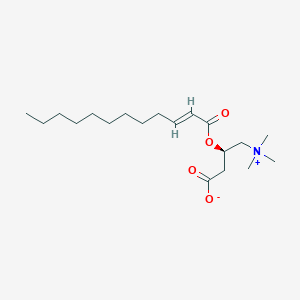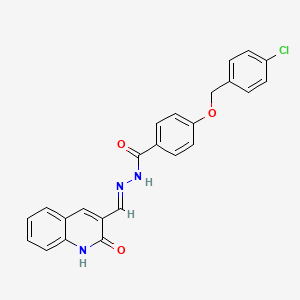
1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate typically involves multicomponent reactions. One reported method includes the reaction of phthalazine, alkyl isocyanides, and 1,1-dicyanoalkenes in an acetonitrile-water mixture . This reaction produces high yields of substituted pyrrolo(2,1-A)phthalazines, which can be further treated with hydrochloric acid to obtain the desired compound
Chemical Reactions Analysis
1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. Detailed studies on its mechanism of action are still required to fully understand its effects .
Comparison with Similar Compounds
1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate can be compared with other similar compounds, such as:
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate: This compound has ethyl groups instead of isopropyl groups, which may affect its reactivity and applications.
3-Ethyl 1,2-Diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate:
Properties
CAS No. |
853319-03-6 |
|---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-O-methyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-11(2)28-19(24)15-16(20(25)29-12(3)4)18(21(26)27-5)23-17(15)14-9-7-6-8-13(14)10-22-23/h6-12H,1-5H3 |
InChI Key |
JSGOGVVMYVILSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)



![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)


![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)

![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)


